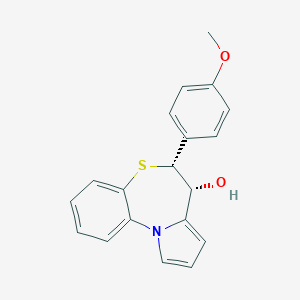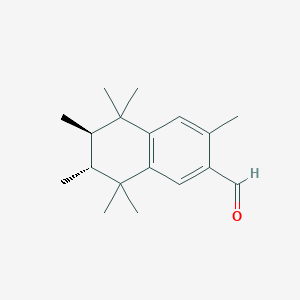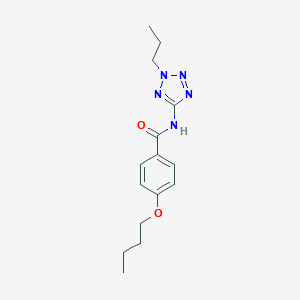![molecular formula C25H26N2O2 B238325 N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide, also known as MPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the family of diphenylacetamide derivatives and has been studied for its pharmacological properties in various fields, including cancer research, neuroscience, and immunology.
作用機序
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide acts as an inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide can induce apoptosis and inhibit cell proliferation, making it a potential therapeutic agent in cancer research. In neuroscience, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's ability to inhibit PKC has been linked to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer research, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's immunosuppressive properties have been linked to its ability to inhibit T-cell activation and proliferation.
実験室実験の利点と制限
One of the advantages of using N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in lab experiments is its ability to inhibit PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide is its potential toxicity, which can affect the viability of cells and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in scientific research. In cancer research, further studies are needed to determine the efficacy of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in combination with other cancer therapies. In neuroscience, further studies are needed to determine the therapeutic potential of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in the treatment of neurodegenerative disorders. In immunology, further studies are needed to determine the mechanisms underlying N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's immunosuppressive properties and its potential use in the treatment of autoimmune diseases.
Conclusion:
In conclusion, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's ability to inhibit PKC makes it a useful tool for studying the role of PKC in various cellular processes, and its potential therapeutic applications make it a promising candidate for further research.
合成法
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide involves the reaction of 4-(morpholin-4-ylmethyl)aniline with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and subsequent purification.
科学的研究の応用
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. In cancer research, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied for its immunosuppressive properties and potential use in the treatment of autoimmune diseases.
特性
製品名 |
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide |
|---|---|
分子式 |
C25H26N2O2 |
分子量 |
386.5 g/mol |
IUPAC名 |
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H26N2O2/c28-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)26-23-13-11-20(12-14-23)19-27-15-17-29-18-16-27/h1-14,24H,15-19H2,(H,26,28) |
InChIキー |
SSJWOGBKSLTVDZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



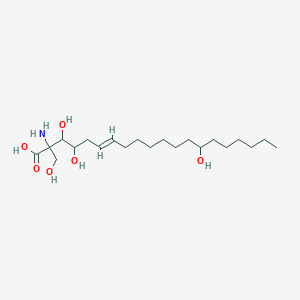
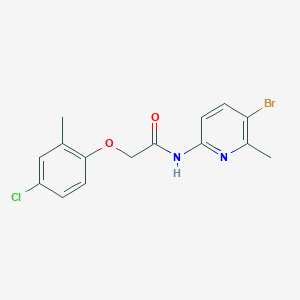
![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)
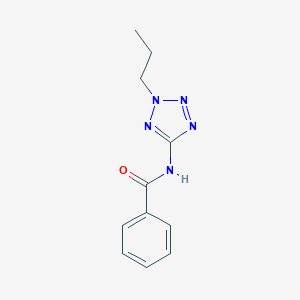
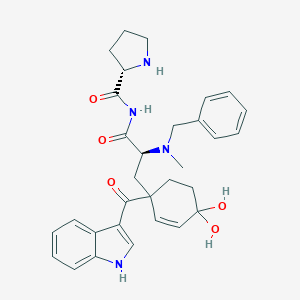
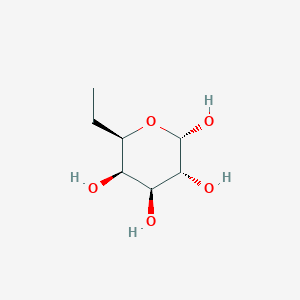
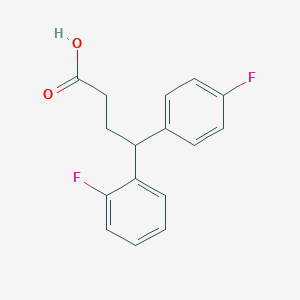
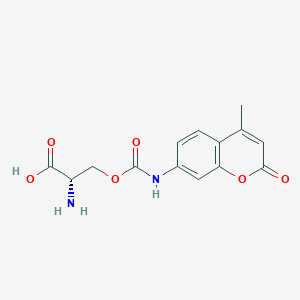
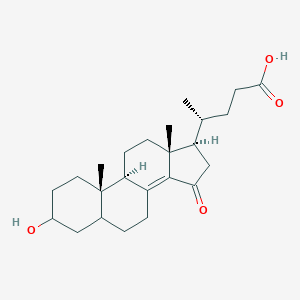
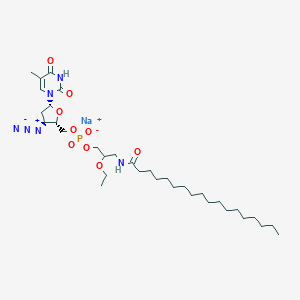
![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
